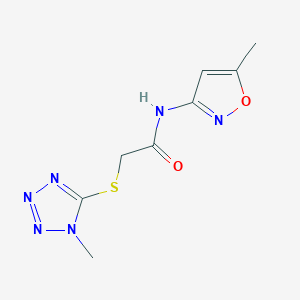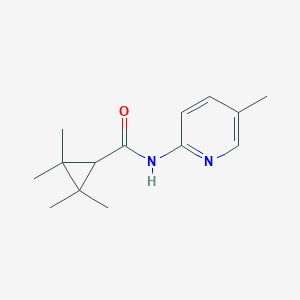
N-(1H-benzimidazol-2-yl)-2-phenoxypropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1H-benzimidazol-2-yl)-2-phenoxypropanamide is a compound that belongs to the class of benzimidazole derivatives. Benzimidazole is a versatile heterocyclic nucleus present in various bioactive compounds, including those with antiulcer, antihypertensive, anticoagulant, antiallergic, analgesic, anti-inflammatory, antimicrobial, antiviral, antiparasitic, and anticancer properties . The combination of benzimidazole with other heterocyclic moieties can provide a new approach to designing drug-like molecules .
准备方法
The synthesis of N-(1H-benzimidazol-2-yl)-2-phenoxypropanamide can be achieved through various synthetic routes. One common method involves the reaction of 2-phenoxypropanoic acid with 1H-1,3-benzodiazole-2-amine in the presence of a coupling agent such as hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) in dimethylformamide (DMF) as a solvent . The reaction is typically carried out under mild conditions to obtain the desired product in high yields .
化学反应分析
N-(1H-benzimidazol-2-yl)-2-phenoxypropanamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The major products formed from these reactions depend on the specific conditions and reagents used .
科学研究应用
N-(1H-benzimidazol-2-yl)-2-phenoxypropanamide has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential antimicrobial, antiviral, and anticancer properties . The compound’s ability to interact with various molecular targets makes it a valuable tool in drug discovery and development .
作用机制
The mechanism of action of N-(1H-benzimidazol-2-yl)-2-phenoxypropanamide involves its interaction with specific molecular targets and pathways. The benzimidazole nucleus is known to interact with enzymes and receptors, leading to various biological effects. For example, it can inhibit the activity of certain enzymes involved in cell proliferation, making it a potential anticancer agent .
相似化合物的比较
N-(1H-benzimidazol-2-yl)-2-phenoxypropanamide can be compared with other benzimidazole derivatives such as N-(1H-1,3-benzodiazol-2-yl)benzamide and N-(1H-1,3-benzodiazol-2-yl)benzenesulfonamide . These compounds share a similar benzimidazole core but differ in their substituents, leading to variations in their chemical and biological properties.
属性
分子式 |
C16H15N3O2 |
|---|---|
分子量 |
281.31 g/mol |
IUPAC 名称 |
N-(1H-benzimidazol-2-yl)-2-phenoxypropanamide |
InChI |
InChI=1S/C16H15N3O2/c1-11(21-12-7-3-2-4-8-12)15(20)19-16-17-13-9-5-6-10-14(13)18-16/h2-11H,1H3,(H2,17,18,19,20) |
InChI 键 |
UNAMILXWEJVGSO-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NC1=NC2=CC=CC=C2N1)OC3=CC=CC=C3 |
规范 SMILES |
CC(C(=O)NC1=NC2=CC=CC=C2N1)OC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B263499.png)




